molecular formula C11H11NOS B6279253 6-(thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1550296-07-5

6-(thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6279253
CAS No.: 1550296-07-5
M. Wt: 205.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiophen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound featuring a thiophene ring and a nitrile group Spiro compounds are characterized by their unique three-dimensional structures, which often impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)-2-oxaspiro[3One common approach is the cyclization of a suitable precursor under basic conditions, followed by functional group transformations to introduce the thiophene and nitrile moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of scalable reaction conditions, such as continuous flow chemistry, to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to pronounced biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different heterocyclic ring.

    Thiophene derivatives: Compounds containing the thiophene ring but lacking the spirocyclic structure.

    Spirocyclic nitriles: Compounds with similar spirocyclic cores but different substituents.

Uniqueness

6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the combination of its spirocyclic core, thiophene ring, and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1550296-07-5

Molecular Formula

C11H11NOS

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.